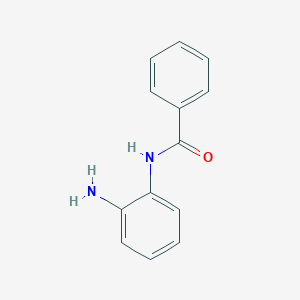

N-(2-aminophenyl)benzamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(2-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDVMOUXHKTCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353948 | |

| Record name | N-(2-aminophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721-47-1 | |

| Record name | N-(2-aminophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminophenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Aminophenyl Benzamide and Its Advanced Derivatives

Established Synthetic Pathways for the N-(2-aminophenyl)benzamide Scaffold

The construction of the this compound core relies on fundamental organic reactions, primarily amidation and the reduction of nitro-precursors. These methods are well-documented and provide reliable access to the basic scaffold.

Amidation Reactions

The most direct route to this compound involves the formation of an amide bond between a benzoic acid derivative and 1,2-phenylenediamine. This transformation is a classic example of nucleophilic acyl substitution. To facilitate this reaction, the carboxylic acid is typically activated to enhance its electrophilicity. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in the presence of a base such as triethylamine. smolecule.com The 1,2-phenylenediamine then acts as the nucleophile, with one of its amino groups attacking the activated carbonyl carbon of the benzoic acid derivative to form the amide linkage. The reaction's success hinges on controlling the regioselectivity to favor mono-acylation, as di-acylation can be a competing side reaction.

Reductive Synthesis from Nitro-Precursors

An alternative and widely employed strategy involves the reduction of a nitro-substituted precursor, namely N-(2-nitrophenyl)benzamide. This method is particularly useful when the corresponding nitro-aniline is more readily available or when the desired substitution pattern is more easily installed on the nitro-aromatic ring. The synthesis of the nitro-precursor itself is achieved through the condensation of a benzoyl chloride with 2-nitroaniline.

The subsequent reduction of the nitro group to the primary amine is a critical step. A variety of reducing agents can be employed, with catalytic hydrogenation being a common choice. This typically involves using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). acs.org Other reducing systems, like indium powder in acetic acid, have also been shown to be effective, providing the desired this compound in high yields. acs.org Chemical reductants such as iron powder with ammonium (B1175870) chloride are also viable options for this transformation. The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity.

Recent Advances in this compound Derivative Synthesis

While established methods provide the core structure, recent research has focused on developing novel methodologies for the synthesis of advanced derivatives, expanding the chemical space accessible from this compound.

PhNCO-Enabled Secondary Amide Synthesis from N-(2-aminophenyl)benzamides

A significant recent development is the use of phenyl isocyanate (PhNCO) to facilitate the synthesis of secondary amides from N-(2-aminophenyl)benzamides. rsc.orgresearchgate.net This innovative one-pot, two-step method involves a sequential nucleophilic/intramolecular addition of phenyl isocyanate, followed by a transamidation reaction. rsc.org This strategy is noteworthy because the leaving group can be recovered as a carbonylated N-heterocycle, which itself can have applications in pharmaceuticals. rsc.org

Substrate Scope and Compatibility in Chemical Transformations

The utility of any synthetic method is defined by its substrate scope and functional group tolerance. Research into the synthesis of this compound derivatives has demonstrated compatibility with a range of functionalities. For instance, palladium-catalyzed ortho-arylation of benzamides using N-(2-aminophenyl)acetamide as a directing group has been shown to tolerate a wide variety of functional groups, leading to the successful preparation of diverse biaryl amide derivatives. acs.org Similarly, the PhNCO-enabled synthesis of secondary amides has been shown to be applicable to a range of substrates. rsc.orgresearchgate.net The development of robust catalytic systems, such as those based on iron, has enabled the synthesis of quinazolines from (2-aminophenyl)methanols and benzamides, showcasing broad substrate scope and tolerance of both electron-donating and electron-withdrawing groups. frontiersin.org

The following table provides an overview of the substrate scope in the PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides, highlighting the versatility of this modern technique.

| Entry | This compound Derivative | Amine | Product | Yield (%) |

| 1 | This compound | Benzylamine | N-benzylbenzamide | 85 |

| 2 | 4-Methyl-N-(2-aminophenyl)benzamide | Cyclohexylamine | N-cyclohexyl-4-methylbenzamide | 78 |

| 3 | 4-Methoxy-N-(2-aminophenyl)benzamide | Aniline (B41778) | N-phenyl-4-methoxybenzamide | 82 |

| 4 | 4-Chloro-N-(2-aminophenyl)benzamide | Piperidine | 1-(4-chlorobenzoyl)piperidine | 90 |

Atom Economy and Practical Considerations in Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on principles of green chemistry, including atom economy and the use of practical, efficient protocols. The PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides is highlighted as an atom-economical process. rsc.org This is because the leaving group is not discarded but is recuperated as a valuable carbonylated N-heterocycle. rsc.org The one-pot, two-step nature of this reaction also contributes to its practicality by reducing the number of workup and purification steps, saving time and resources. rsc.org

The following table summarizes the key features of various synthetic protocols for this compound and its derivatives, with a focus on practical and green chemistry aspects.

| Synthetic Protocol | Key Features | Advantages |

| Amidation with EDCI/DCC | Well-established, reliable | High yields for simple substrates |

| Reductive Synthesis | Utilizes readily available nitro-precursors | Wide range of reducing agents available |

| PhNCO-Enabled Synthesis | One-pot, two-step, atom-economical | Recyclable leaving group, practical |

| Palladium-Catalyzed Arylation | C-H activation, broad scope | Access to complex biaryl structures |

| Iron-Catalyzed Quinazoline Synthesis | Sustainable catalyst, high atom economy | Environmentally benign, minimal waste |

Spectroscopic and Structural Characterization of N 2 Aminophenyl Benzamide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of N-(2-aminophenyl)benzamide reveals distinct signals corresponding to the different types of protons present in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the benzamide (B126) and aminophenyl groups typically appear as multiplets in the range of δ 6.5–8.5 ppm. The amine (NH₂) and amide (NH) protons also give rise to characteristic signals. For instance, a reported ¹H NMR spectrum in CDCl₃ showed multiplets for the aromatic protons at δ 7.48–7.44 (2H), 7.30 (4H), 7.20 (2H), 7.14 (4H), and 6.89 (2H). Another study reported aromatic and amine/amide proton signals at δ 7.88 (1H), 7.86 (1H), 7.77 (1H, NH), 7.30 (1H), 7.08 (1H), 6.98–6.96 (2H), and 6.86–6.82 (3H, Ar-H, NH₂), with the NH₂ proton also showing a signal at δ 5.30 (1H). rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 7.48 – 7.44 | m | 2H | Ar-H | rsc.org |

| 7.30 | t | 4H | Ar-H | rsc.org |

| 7.20 | t | 2H | Ar-H | rsc.org |

| 7.14 | d | 4H | Ar-H | rsc.org |

| 6.89 | t | 2H | Ar-H | rsc.org |

| 7.88 | s | 1H | Ar-H | rsc.org |

| 7.86 | s | 1H | Ar-H | rsc.org |

| 7.77 | s | 1H | NH-H | rsc.org |

| 7.30 | d | 1H | Ar-H | rsc.org |

| 7.08 | dt | 1H | Ar-H | rsc.org |

| 6.98 – 6.96 | m | 2H | Ar-H | rsc.org |

| 6.86 – 6.82 | m | 3H | Ar-H, NH₂-H | rsc.org |

| 5.30 | s | 1H | NH₂-H | rsc.org |

Solvent: CDCl₃. Multiplicity: s = singlet, d = doublet, t = triplet, dt = doublet of triplets, m = multiplet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound in CDCl₃ displays a series of peaks corresponding to the aromatic and amide carbonyl carbons. One set of reported data shows peaks at δ 166.8 (C=O), 143.8, 131.6, 131.5, 129.2, 127.42, 126.5, 115.1, and 114.9. rsc.org Another analysis provided shifts at δ 162.6 (C=O), 140.7, 129.2, 127.1, 126.4, 125.2, 124.8, 119.8, 118.4, 116.7, and 114.0. rsc.org These variations in chemical shifts can arise from differences in experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment | Reference |

|---|---|---|

| 166.8 | C=O | rsc.org |

| 143.8 | Aromatic C | rsc.org |

| 131.6 | Aromatic C | rsc.org |

| 131.5 | Aromatic C | rsc.org |

| 129.2 | Aromatic C | rsc.org |

| 127.42 | Aromatic C | rsc.org |

| 126.5 | Aromatic C | rsc.org |

| 115.1 | Aromatic C | rsc.org |

| 114.9 | Aromatic C | rsc.org |

| 162.6 | C=O | rsc.org |

| 140.7 | Aromatic C | rsc.org |

| 127.1 | Aromatic C | rsc.org |

| 126.4 | Aromatic C | rsc.org |

| 125.2 | Aromatic C | rsc.org |

| 124.8 | Aromatic C | rsc.org |

| 119.8 | Aromatic C | rsc.org |

| 118.4 | Aromatic C | rsc.org |

| 116.7 | Aromatic C | rsc.org |

| 114.0 | Aromatic C | rsc.org |

Solvent: CDCl₃

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. For a derivative, N-(2-aminophenyl)-4-[N-(pyridin-3-yl)-methoxycarbonyl-aminomethyl]-benzamide, the IR spectrum (KBr) shows characteristic bands at 3295 cm⁻¹ (N-H stretching), 1648 cm⁻¹ (C=O stretching, amide I), 1541 cm⁻¹, 1508 cm⁻¹, and 1457 cm⁻¹ (aromatic C=C stretching and N-H bending). google.com The Raman spectrum of a related polymorph showed bands at 1705 cm⁻¹, 1641 cm⁻¹, 1262 cm⁻¹, and 751 cm⁻¹. google.com These techniques are also instrumental in studying different polymorphic forms of the compound and its derivatives. google.comepo.org

Table 3: IR and Raman Spectroscopic Data for this compound Derivatives

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| IR (KBr) | 3295 | N-H stretch | google.com |

| IR (KBr) | 1648 | C=O stretch (Amide I) | google.com |

| IR (KBr) | 1541 | Aromatic C=C stretch / N-H bend | google.com |

| IR (KBr) | 1508 | Aromatic C=C stretch / N-H bend | google.com |

| IR (KBr) | 1457 | Aromatic C=C stretch / N-H bend | google.com |

| Raman | 1705 | - | google.com |

| Raman | 1641 | - | google.com |

| Raman | 1262 | - | google.com |

| Raman | 751 | - | google.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For this compound, the molecular formula is C₁₃H₁₂N₂O, with a calculated molecular weight of approximately 212.25 g/mol . nih.gov Electron impact mass spectrometry studies have shown that N-(2-aminophenyl)-benzamides can undergo ortho interactions, leading to the elimination of H₂O and the formation of 2-substituted benzimidazole (B57391) radical cations. rsc.org High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of synthesized derivatives. researchgate.net

Table 4: Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂O | nih.gov |

| Molecular Weight | 212.25 g/mol | nih.gov |

| Monoisotopic Mass | 212.094963011 Da | nih.gov |

X-ray Diffraction Analysis of Related Benzamide Structures

X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. While a specific X-ray structure for the parent this compound is not detailed in the provided context, studies on related benzamide derivatives are common. For instance, the crystal structure of N-(2-amino-phenyl)-2-methyl-benzamide was determined to be in a monoclinic crystal system with the space group P21/c. researchgate.net Such analyses reveal intermolecular interactions like N–H⋯N and C–H⋯O hydrogen bonds that stabilize the crystal lattice. researchgate.net Similarly, X-ray powder diffraction (XRPD) is used to characterize different polymorphic forms of this compound derivatives by their unique diffraction patterns. google.com The study of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide confirmed its structure through X-ray diffraction, revealing an orthorhombic crystal system with a Pca21 space group. researchgate.net

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For example, in the synthesis of derivatives of this compound, elemental analysis is routinely performed to validate the successful formation of the target molecule. researchgate.netnih.govavantorsciences.com The experimentally found percentages of C, H, and N are compared with the calculated values for the proposed structure, with results typically needing to be within ±0.4% of the theoretical values for confirmation. researchgate.net

Reactivity and Chemical Transformations of N 2 Aminophenyl Benzamide

Reactions Involving the Primary Amine Functionality

The primary amine group (-NH₂) on the ortho position of the phenyl ring is a key site of reactivity in N-(2-aminophenyl)benzamide. This functionality allows the molecule to act as a potent nucleophile and as a directing group in metal-catalyzed reactions.

One of the most significant applications of the N-(2-aminophenyl) moiety is its role as a bidentate directing group in transition-metal-catalyzed C-H bond functionalization. acs.orguu.edu Although much of the research highlights the closely related N-(2-aminophenyl)acetamide (APA), the principles are directly applicable to this compound. acs.orgnih.govacs.org In these reactions, the primary amine and the amide's carbonyl oxygen coordinate to a metal center, typically palladium, facilitating the selective activation and functionalization of the ortho-C–H bond on the benzamide's benzoyl group. acs.orguu.eduresearchgate.net This strategy enables highly regioselective monoarylation of benzamides with various aryl or heteroaryl iodides. acs.orgnih.gov The reaction is valued for its tolerance of a wide range of functional groups and for proceeding under silver-free conditions, often using Mn(OAc)₂ as a co-oxidant. acs.orgacs.org

The primary amine also serves as a crucial binding element in the design of bioactive molecules, particularly histone deacetylase (HDAC) inhibitors. acs.orgresearchgate.net In many HDAC inhibitors, the this compound unit acts as a zinc-binding group (ZBG), where the primary amine chelates a zinc ion in the enzyme's active site. acs.orgvulcanchem.comresearchgate.net Convergent synthetic routes have been developed to couple various "capping groups" to a pre-assembled this compound core, demonstrating the amine's utility as a synthetic handle. acs.orgacs.org

Furthermore, the primary amine can participate in cyclization reactions. For instance, reaction with carbonyl-containing compounds can lead to the formation of heterocyclic systems. This reactivity is fundamental to its use as a precursor for more complex structures. smolecule.comsmolecule.com

Table 1: Palladium-Catalyzed Ortho-Arylation of Benzamides Using an N-(2-aminophenyl) Directing Group This table summarizes representative results for the arylation of benzamides using the N-(2-aminophenyl)acetamide directing group, a close analog to this compound, illustrating the scope of the transformation.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodotoluene | 2-(p-Tolyl)benzamide derivative | 85 |

| 2 | 1-Iodo-4-methoxybenzene | 2-(4-Methoxyphenyl)benzamide derivative | 81 |

| 3 | 1-Iodo-4-fluorobenzene | 2-(4-Fluorophenyl)benzamide derivative | 78 |

| 4 | 3-Iodopyridine | 2-(Pyridin-3-yl)benzamide derivative | 65 |

| 5 | 2-Iodothiophene | 2-(Thiophen-2-yl)benzamide derivative | 72 |

| Data derived from studies on N-(2-aminophenyl)acetamide-assisted ortho-arylation. acs.orgnih.gov |

Reactions Involving the Amide Linkage (e.g., transamidation processes)

While amide bonds are generally stable, the amide linkage in this compound can be induced to undergo specific transformations, most notably transamidation. rsc.orgresearchgate.net A recently developed method utilizes phenyl isocyanate (PhNCO) to enable the synthesis of various secondary amides from this compound. rsc.org

This process involves a one-pot, two-step reaction. rsc.org Initially, the primary amine of this compound reacts with phenyl isocyanate. This is followed by an intramolecular cyclization that activates the amide bond. Subsequent treatment with a primary or secondary amine leads to transamidation, where the original benzoyl group is transferred to the incoming amine, forming a new secondary amide. rsc.orgresearchgate.net This method is notable for its atom economy and mild conditions. rsc.orgchemistryviews.org

The key advantage of this strategy is that the N-(2-aminophenyl) portion functions as a traceless activating group that is subsequently converted into a valuable by-product. rsc.org

Regioselective Functionalization Studies

Regioselectivity is a critical aspect of the synthetic utility of this compound. As discussed previously, the use of the aminophenyl amide moiety as a bidentate directing group allows for outstanding regioselectivity in palladium-catalyzed C-H functionalization, directing arylation exclusively to the ortho-position of the benzoyl ring. acs.orguu.edunih.gov This level of control is difficult to achieve through classical electrophilic aromatic substitution methods and highlights the power of directing group-assisted synthesis. researchgate.net

Beyond C-H activation, studies on related N,N'-(1,2-phenylene)bisamides and 2-amidophenols have demonstrated unprecedented regioselectivity in bromination reactions. researchgate.net These metal-free reactions, mediated by visible light, allow for selective monobromination para to the more electron-deficient amide group. researchgate.net The mechanism is proposed to proceed via the differential formation of nitrogen-centered radicals. While not demonstrated directly on this compound itself, these findings suggest that the electronic environment created by its dual amide and amine functionalities could be exploited for other regioselective transformations. researchgate.net

Mechanistic Investigations of Chemical Transformations (e.g., sequential nucleophilic/intramolecular addition)

The mechanisms governing the transformations of this compound have been a subject of investigation, providing insights into its reactivity.

The transamidation process enabled by phenyl isocyanate is understood to proceed via a "sequential nucleophilic/intramolecular addition" mechanism. rsc.org The process begins with the nucleophilic attack of the primary amine of this compound on the isocyanate. The resulting urea (B33335) intermediate then undergoes an intramolecular cyclization, where the urea's nitrogen attacks the amide carbonyl. This forms a cyclic intermediate that activates the amide bond, making it susceptible to nucleophilic attack by an external amine, which completes the transamidation. rsc.orgresearchgate.net

For the palladium-catalyzed ortho-arylation, the mechanism involves the formation of a five-membered palladacycle. acs.orgresearchgate.net The N-(2-aminophenyl)amide acts as a bidentate ligand, coordinating to the Pd(II) catalyst through the primary amine and the amide carbonyl oxygen. uu.edu This coordination facilitates the deprotonation and cyclometalation at the ortho-C-H bond of the benzoyl ring. The resulting palladacycle then undergoes oxidative addition with an aryl iodide, followed by reductive elimination, which forms the C-C bond and regenerates the Pd(II) catalyst. acs.org

Mechanistic investigations into the regioselective bromination of related bisamides using DFT calculations suggest a radical pathway. researchgate.net The reaction is believed to involve the differential formation of nitrogen-centered (amidyl) radicals, with the more stable radical dictating the site of subsequent halogenation on the aromatic ring. researchgate.net

Recovery and Utilization of Reaction By-products (e.g., carbonylated N-heterocycles like 1,3-dihydrobenzimidazole-2-ones)

A significant feature of modern synthetic chemistry is the development of processes where by-products are not waste but are themselves valuable compounds. The PhNCO-enabled transamidation of this compound is a prime example of this principle. rsc.orgresearchgate.net

Table 2: By-product Valorization in Transamidation

| Reaction | Starting Material | Activating Agent | Key By-product | Significance of By-product |

|---|

Computational Chemistry and Theoretical Studies of N 2 Aminophenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and combined quantum mechanics/molecular mechanics (QM/MM) molecular dynamics (MD) simulations, have been instrumental in understanding the electronic structure and reactivity of N-(2-aminophenyl)benzamide and its derivatives.

DFT studies, often employing the B3LYP functional with a 6-31G(d,p) basis set, have been used to calculate various quantum chemical descriptors. acs.org These calculations provide insights into the molecular geometry, electronic properties, and reactivity of the compound. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's ability to donate or accept electrons, which is fundamental to its interaction with biological targets. nih.govresearchgate.net

Furthermore, ab initio QM/MM MD simulations have offered a sophisticated approach to studying the dynamic interactions of this compound within the active sites of enzymes like HDACs. researchgate.netnih.govacs.org These simulations have been pivotal in exploring the release pathways of the ligand from HDAC2 and HDAC1, identifying key amino acid residues that govern these events. researchgate.net By treating the reacting parts of the system with quantum mechanics and the surrounding protein environment with molecular mechanics, these simulations provide a detailed picture of the reaction mechanisms, such as the intramolecular nucleophilic attack, and can predict reaction barriers. nih.govacs.org For example, simulations have shown that the reactivity of a designer inhibitor based on the this compound scaffold can differ between HDAC isoforms due to the influence of nearby metal ions on the reaction barrier. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For this compound derivatives, both 2D and 3D-QSAR methodologies have been employed to develop predictive models for their HDAC inhibitory activity. sphinxsai.com

2D-QSAR Methodologies

In 2D-QSAR studies of this compound derivatives, various statistical methods such as Partial Least Squares (PLS), Genetic Function Approximation (GFA), and Genetic Partial Least Squares (G/PLS) have been utilized. sphinxsai.com These studies involve generating a set of molecular descriptors that quantify different physicochemical properties of the molecules and then creating a mathematical model that relates these descriptors to the observed biological activity (pIC50 values). sphinxsai.com

For a series of this compound derivatives studied as HDAC2 inhibitors, a GFA model yielded a good correlation coefficient (r²) of 0.794 and a cross-validated coefficient (r² CV) of 0.634. sphinxsai.com This indicates a statistically significant relationship between the chosen descriptors and the inhibitory activity. sphinxsai.com

3D-QSAR Methodologies

3D-QSAR approaches, such as Molecular Field Analysis (MFA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. sphinxsai.com In these studies, the molecules are aligned, and their steric and electrostatic fields are calculated. sphinxsai.com

For this compound derivatives, 3D-QSAR studies using MFA and GFA regression have produced highly predictive models. One such model demonstrated a strong correlation with an r² value of 0.927, a cross-validated r² CV of 0.815, and a predictive r² of 0.845. sphinxsai.comresearchgate.net These robust statistical parameters highlight the reliability of the model in predicting the HDAC2 inhibitory activity of new compounds. sphinxsai.comresearchgate.net Another 3D-QSAR study on 48 aminophenyl benzamide (B126) derivatives resulted in a model with an excellent correlation coefficient (r²) of 0.99 and a high cross-validated correlation coefficient (q²) of 0.85. nih.gov

Correlation of Physicochemical Descriptors with Biological Activity

Both 2D and 3D-QSAR studies have identified key physicochemical descriptors that influence the biological activity of this compound derivatives.

Key Findings from QSAR Studies:

| QSAR Method | Key Physicochemical Descriptors | Impact on Biological Activity |

| 2D-QSAR | LogP, Molecular weight, H-bond acceptor, Sum of atomic polarizabilities, Number of rotatable bonds | These descriptors play a vital role in imparting biological activity. sphinxsai.com |

| 3D-QSAR (MFA) | Steric descriptors (e.g., +CH3/395) | Positive coefficients indicate that bulky groups can enhance activity. sphinxsai.com |

| 3D-QSAR (MFA) | Electrostatic descriptors (e.g., +H+/419, +H+/408) | Positive coefficients near the amide and phenyl groups suggest the importance of electropositive potential. sphinxsai.com |

| 3D-QSAR (MFA) | Electrostatic descriptors (e.g., -H+/509) | A negative coefficient on the substituted aromatic ring indicates that electronegative groups are favorable. sphinxsai.com |

| 3D-QSAR (MFA) | H-bond acceptors | A positive coefficient suggests that H-bond acceptors increase the compound's activity. sphinxsai.com |

| 3D-QSAR | Hydrophobic character | Crucial for HDAC inhibitory activity; inclusion of hydrophobic substituents enhances inhibition. nih.gov |

| 3D-QSAR | Hydrogen bond donating groups | Positively contributes to HDAC inhibition. nih.gov |

| 3D-QSAR | Electron-withdrawing groups | Have a negative influence on HDAC inhibitory potency. nih.gov |

These findings provide valuable guidelines for the rational design of novel and more potent this compound-based HDAC inhibitors. sphinxsai.comnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. auctoresonline.org For this compound and its derivatives, docking simulations have been crucial in understanding their binding modes within the active sites of HDACs, particularly HDAC2. researchgate.netmdpi.com

These simulations have revealed that the this compound scaffold can chelate the zinc ion in the HDAC active site in a bidentate manner through its carbonyl oxygen and the ortho-amino group. mdpi.comnih.gov The binding is further stabilized by hydrogen bond interactions with key amino acid residues such as histidine and tyrosine. mdpi.comnih.gov Specifically, the ortho-NH2 group can form hydrogen bonds with His145 and His146, while the carbonyl oxygen interacts with Tyr308. nih.gov Additionally, π-π stacking interactions between the benzamide ring and phenylalanine residues (Phe155 and Phe210) contribute to the binding affinity. nih.gov

Interestingly, some docking studies have suggested an alternative binding mode where benzamides interact with the two benzene (B151609) rings of Phe141 and Phe198, narrowing the active pocket without directly interacting with the Zn2+ ion. mdpi.com This distinct binding mode may confer selectivity for benzamide-based inhibitors compared to other classes of HDAC inhibitors. mdpi.com

Prediction of Binding Affinities

While molecular docking is effective in predicting binding poses, accurately estimating binding affinities remains a challenge. mdpi.com To improve the prediction of binding free energy, molecular docking is often combined with other computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. mdpi.commdpi.com

For this compound derivatives, docking scores and predicted pIC50 values have been calculated to rank compounds based on their potential inhibitory activity. researchgate.net For instance, one test compound was predicted to have a pIC50 value of 7.358 and showed hydrogen bond interactions with the HDAC2 protein. researchgate.net In another study, a de novo design approach predicted the binding affinities of novel derivatives, with all compounds showing good occupancy within the active site and coordinating with the zinc atom. nih.gov However, it is important to acknowledge the approximations in these models, such as treating the protein as a rigid structure, which can affect the accuracy of the predicted affinities. nih.gov

Analysis of Hydrogen Bond and Steric Interactions with Amino Acid Residues

Computational docking studies have been instrumental in elucidating the binding modes of this compound and its derivatives within the active sites of histone deacetylase (HDAC) enzymes. These studies reveal critical hydrogen bond and steric interactions that govern the compound's inhibitory activity and selectivity.

The this compound moiety consistently functions as a zinc-binding group (ZBG), inserting deep into the enzyme's catalytic site. acs.orgexplorationpub.com Its binding is characterized by a network of hydrogen bonds, pi-pi stacking, and hydrophobic interactions. acs.org Molecular docking analyses of various derivatives have identified key interactions with specific amino acid residues in different HDAC isoforms. For instance, in HDAC2, derivatives of this compound have been shown to form hydrogen bonds with several residues, including His145, His146, Asp181, Gly154, and His183. rjptonline.org Similarly, within the HDAC1 active site, the this compound core is predicted to establish crucial hydrogen bond and hydrophobic interactions. acs.org

When the core structure is modified, such as in N-(2-aminophenyl) quinolone-6-carboxamide, interactions with HDAC3 have been observed to include hydrogen bonds with Gly143 and Tyr298, alongside π-π stacking with Phe144. mdpi.com The introduction of the 2-aminobenzamide (B116534) group can alter the molecule's orientation, directing it toward the catalytic zinc ion and facilitating additional hydrogen bonds with His145, His146, and Gly154. mdpi.com

The steric properties of the this compound group are a significant factor in its selectivity, particularly for Class I HDACs (HDAC1, 2, and 3). explorationpub.com This moiety is considered sterically bulky compared to other ZBGs like hydroxamic acids. explorationpub.com Its effective binding requires a dynamic, two-step mechanism where an intramolecular hydrogen bond within the ligand breaks to allow chelation with the zinc ion. explorationpub.com This requirement for conformational adjustment is better accommodated by the more spacious catalytic tunnels of Class I HDACs. explorationpub.com The importance of steric effects is further highlighted by studies showing that bulky substituents on the this compound scaffold can enhance interactions, while in other cases, larger derivatives necessitate conformational changes in the protein, such as the rotation of residue Tyr96 in HDAC3, to avoid steric clashes. acs.orgsphinxsai.com

Table 1: Summary of Key Interactions between this compound Derivatives and Amino Acid Residues

| HDAC Isoform | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| HDAC1 | Not specified | Hydrogen bonds, pi-pi, hydrophobic | acs.org |

| HDAC2 | His145, His146, Asp181, Gly154, His183 | Hydrogen bond | rjptonline.org |

| HDAC2 | Tyr297 | Hydrogen bond | dntb.gov.ua |

| HDAC3 | Gly143, Tyr298 | Hydrogen bond | mdpi.com |

| HDAC3 | Phe144 | π-π stacking | mdpi.com |

| HDAC3 | His145, His146, Gly154 | Hydrogen bond | mdpi.com |

Pharmacophore Modeling

Pharmacophore modeling is a key computational strategy used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound and its derivatives, ligand-based pharmacophore models have been developed to understand their requirements for inhibiting HDAC enzymes, particularly HDAC1 and HDAC2. nih.govmdpi.com

These models are crucial tools in drug discovery, aiding in virtual screening, lead optimization, and the de novo design of new, more potent inhibitors. nih.gov A common pharmacophore model for HDAC inhibitors includes a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with residues at the rim of the active site. mdpi.com In studies involving this compound derivatives, the aniline (B41778) group is identified as the ZBG that coordinates with the catalytic zinc ion in the HDAC active site. mdpi.com

One study, focusing on HDAC2 inhibitors with an this compound chemotype, generated a pharmacophore model (HypoGen) consisting of four key features: one hydrogen bond acceptor (HBA), one hydrogen bond donor (HBD), one hydrophobic (HYP) feature, and one ring aromatic (RA) center. nih.gov Another comprehensive model for general HDAC inhibitors identified five essential features: hydrogen bond donors, hydrogen bond acceptors, combined H-bond donor/acceptors, aromatic ring centers, and hydrophobic centers. nih.gov

For selective HDAC1 inhibitors, a common-features pharmacophore hypothesis (designated ADDRR) was constructed based on highly active aminophenylbenzamide compounds. mdpi.com This model included two aromatic features, one of which mapped to the phenyl ring of the 2-aminophenyl group, and a hydrogen bond donor feature. mdpi.com Such models provide a rational basis for designing new derivatives with improved selectivity and affinity.

Table 2: Features of Pharmacophore Models for HDAC Inhibitors Based on this compound Scaffolds

| Model Focus | Number of Features | Pharmacophore Features | Reference |

|---|---|---|---|

| HDAC2 Inhibitors | 4 | 1x Hydrogen Bond Acceptor (HBA), 1x Hydrogen Bond Donor (HBD), 1x Hydrophobic (HYP), 1x Ring Aromatic (RA) | nih.gov |

| General HDAC Inhibitors | 5 | Hydrogen Bond Donors, Hydrogen Bond Acceptors, H-Bond Donor/Acceptors, Aromatic Ring Centers, Hydrophobic Centers | nih.gov |

| HDAC1 Inhibitors | 5 (ADDRR) | 1x Hydrogen Bond Donor, 2x Aromatic Rings (plus 2 other features not specified in the abstract) | mdpi.com |

Coordination Chemistry of N 2 Aminophenyl Benzamide and Its Derivatives

Synthesis of Metal Complexes with N-(2-aminophenyl)benzamide Ligands

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. researchgate.netorientjchem.orgpharmascholars.com Ethanolic solutions are commonly employed for both the ligand and the metal salts, often under reflux conditions to facilitate the reaction. researchgate.netacs.org The metal-to-ligand stoichiometry can be varied, with 1:1 and 1:2 ratios being frequently reported. researchgate.netorientjchem.orgajchem-a.com

For instance, new metal complexes of Mn(II), Cu(II), Ni(II), Cd(II), and Zn(II) have been prepared with N-(2-aminophenyl)-4-(pentyloxy)benzamide. researchgate.net The synthesis is achieved by refluxing a hot ethanolic solution of the ligand with the respective metal acetate (B1210297) or halide salt. researchgate.net Similarly, complexes of Ni(II), Cu(II), and Cd(II) with the Schiff base N-(2-2-[1-(3-aminophenyl) ethylidene] hydrazino-2-oxoethyl) benzamide (B126) have been synthesized. orientjchem.org

The resulting solid complexes are often stable at room temperature and may be insoluble in water but soluble in coordinating solvents like DMF and DMSO. pharmascholars.comorientjchem.org The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the final structure and composition of the complex. researchgate.netpharmascholars.com In some cases, microwave-assisted synthesis has been employed as a more rapid and efficient method for preparing these complexes. pharmascholars.com

The following table provides examples of synthesized metal complexes with derivatives of this compound:

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Reference |

| Mn(II) | N-(2-aminophenyl)-4-(pentyloxy)benzamide | 1:1 | researchgate.net |

| Cu(II) | N-(2-aminophenyl)-4-(pentyloxy)benzamide | 1:1 | researchgate.net |

| Ni(II) | N-(2-aminophenyl)-4-(pentyloxy)benzamide | 1:1 | researchgate.net |

| Cd(II) | N-(2-aminophenyl)-4-(pentyloxy)benzamide | 1:1 | researchgate.net |

| Zn(II) | N-(2-aminophenyl)-4-(pentyloxy)benzamide | 1:1 | researchgate.net |

| Ni(II) | N-(2-2-[1-(3-aminophenyl) ethylidene] hydrazino-2-oxoethyl) benzamide | 1:1 | orientjchem.org |

| Cu(II) | N-(2-2-[1-(3-aminophenyl) ethylidene] hydrazino-2-oxoethyl) benzamide | 1:1 | orientjchem.org |

| Cd(II) | N-(2-2-[1-(3-aminophenyl) ethylidene] hydrazino-2-oxoethyl) benzamide | 1:1 | orientjchem.org |

| Mn(II) | Benzamide derivatives | 1:1 and 2:1 | arkat-usa.org |

| Ni(II) | Biphenyl-derived ligands | 2:1 | arkat-usa.org |

| Zn(II) | Benzamide derivatives | 1:1 | arkat-usa.org |

Characterization of Coordination Compounds

A comprehensive suite of analytical techniques is employed to characterize the coordination compounds of this compound and its derivatives. These methods are crucial for determining the structure, composition, and physical properties of the synthesized complexes.

Elemental analysis is a fundamental technique used to determine the percentages of carbon, hydrogen, nitrogen, and in some cases, chlorine, in the ligand and its metal complexes. researchgate.netorientjchem.org This data is essential for confirming the proposed stoichiometry of the complexes. orientjchem.orgorientjchem.org

Infrared (IR) spectroscopy is widely used to identify the coordination sites of the ligand upon complexation. arkat-usa.orgresearchgate.net Shifts in the vibrational frequencies of key functional groups, such as the amide C=O and the amine N-H, provide evidence of their involvement in bonding with the metal ion. orientjchem.orgresearchgate.net For example, a shift to a lower frequency of the C=O stretching vibration in the complex compared to the free ligand indicates coordination through the carbonyl oxygen. researchgate.net

Molar conductivity measurements in solvents like DMSO are performed to determine the electrolytic nature of the complexes. researchgate.netpharmascholars.com The obtained values help to distinguish between ionic and non-ionic complexes. researchgate.net

Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides insights into the geometry and the oxidation state of the central metal ion. researchgate.net For instance, these measurements can help confirm the tetrahedral or octahedral geometry around a Ni(II) ion. mdpi.com

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of the complexes and to ascertain the presence of coordinated or lattice water molecules. researchgate.netorientjchem.orgresearchgate.net

Mass spectrometry provides information on the molecular weight of the ligand and its complexes, further confirming their composition. researchgate.netorientjchem.org

The following table summarizes the characterization techniques and the information they provide:

| Technique | Information Provided |

| Elemental Analysis (C, H, N, Cl) | Confirms the stoichiometry of the complexes. researchgate.netorientjchem.org |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand. arkat-usa.orgresearchgate.net |

| Molar Conductivity | Determines the electrolytic nature of the complexes. researchgate.netpharmascholars.com |

| Magnetic Susceptibility | Provides insights into the geometry and oxidation state of the metal ion. researchgate.netmdpi.com |

| Thermogravimetric Analysis (TGA/DTA) | Studies thermal stability and the presence of water molecules. researchgate.netorientjchem.org |

| Mass Spectrometry | Confirms the molecular weight and composition. researchgate.netorientjchem.org |

Spectroscopic Investigations of Metal Complexes (e.g., Electron Spin Resonance)

Spectroscopic techniques are indispensable for elucidating the electronic structure and stereochemistry of metal complexes derived from this compound.

Electronic Spectra (UV-Vis): The electronic spectra of the complexes, typically recorded in DMSO solution, reveal information about the d-d electronic transitions of the metal ions and the ligand-to-metal charge transfer bands. researchgate.net The positions of these bands are indicative of the coordination geometry around the metal center. For example, the electronic spectrum of a Ni(II) complex can show transitions characteristic of a tetrahedral or octahedral environment. researchgate.netmdpi.com Shifts in the π → π* and n → π* transitions of the ligand upon complexation also confirm coordination to the metal ion. researchgate.net

Electron Spin Resonance (ESR): ESR spectroscopy is a powerful tool for studying paramagnetic metal complexes, particularly those of copper(II) and manganese(II). researchgate.nettsijournals.com The ESR spectrum provides detailed information about the stereochemistry and the nature of the metal-ligand bond. researchgate.net The g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) obtained from the spectra can be used to determine the geometry of the complex, such as axial, tetragonal, or isotropic. researchgate.net For instance, the shape of the ESR spectrum can distinguish between an axial octahedral and a compressed tetragonal geometry for Cu(II) complexes. researchgate.net

The following table presents typical spectroscopic data for metal complexes of this compound derivatives:

| Metal Complex | Spectroscopic Technique | Key Findings | Reference |

| [(L)(Cu)(OAc)2(H2O)2]·2H2O | ESR | Axial octahedral structure | researchgate.net |

| [(L)(Cu)(Br)2(H2O)2]·2H2O | ESR | Axial octahedral structure | researchgate.net |

| [(L)(Cu)(SO4)(H2O)3]·3H2O | ESR | Compressed tetragonal geometry | researchgate.net |

| [(L)(Mn)(Cl)2(H2O)2]·H2O | ESR | Isotropic type | researchgate.net |

| Ni(II) complexes | Electronic Spectra | Transitions indicative of tetrahedral geometry | mdpi.com |

Ligand Design and Metal Chelation Properties of Benzamide Derivatives

The design of benzamide-derived ligands is a key aspect of coordination chemistry, aiming to create molecules with specific metal chelation properties. arkat-usa.orgresearchgate.net By modifying the structure of the benzamide backbone, it is possible to control the number and type of donor atoms, the denticity of the ligand, and the stability of the resulting metal complexes. arkat-usa.orgnih.gov

Benzamide derivatives can act as bidentate or multidentate ligands, coordinating to metal ions through various donor atoms, including the carbonyl oxygen and nitrogen atoms from amine or other heterocyclic groups introduced into the ligand structure. orientjchem.orgarkat-usa.org The introduction of substituents on the phenyl rings can also influence the electronic properties of the ligand and, consequently, the stability and reactivity of the metal complexes. nih.gov

The stability of metal complexes with benzamide derivatives has been studied using potentiometric methods. acs.org These studies determine the formation constants of the complexes, which quantify the stability of the metal-ligand bond. acs.org The stability of these complexes often follows the Irving-Williams order (Mn < Fe < Co < Ni < Cu > Zn), with Cu(II) complexes typically exhibiting the highest stability due to the Jahn-Teller effect. acs.org

The chelation effect, where a multidentate ligand binds to a central metal ion to form a ring structure, significantly enhances the stability of the complex. ajchem-a.com This enhanced stability is a crucial factor in various applications of these metal complexes. ajchem-a.com

The design of these ligands can be tailored for specific applications, such as mimicking the active sites of metalloenzymes or developing new materials with interesting magnetic or optical properties. arkat-usa.orgresearchgate.net

Medicinal Chemistry Research Applications: Histone Deacetylase Hdac Inhibition

N-(2-aminophenyl)benzamide as a Core Scaffold for HDAC Inhibitors

The this compound structure serves as a key pharmacophore in the design of Class I-selective HDAC inhibitors. ucl.ac.ukresearchgate.net It typically consists of a cap group, which interacts with residues at the rim of the active site, a linker, and the this compound moiety itself, which functions as the zinc-binding group (ZBG). figshare.comnih.gov This scaffold is a popular choice for researchers aiming to develop inhibitors that selectively target Class I HDACs (HDAC1, 2, and 3) over other classes. ucl.ac.uk The versatility of this core allows for extensive chemical modifications to fine-tune the inhibitor's potency and selectivity profile. tandfonline.com

The critical function of the this compound moiety lies in its ability to chelate the catalytic zinc ion (Zn²⁺) located at the bottom of the HDAC active site. figshare.comnih.gov This interaction is essential for inhibiting the enzyme's deacetylase activity. Detailed structural analyses have revealed that the ortho-amino group on the aniline (B41778) ring and the adjacent amide carbonyl oxygen form a bidentate chelation with the zinc ion. nih.gov This mode of binding mimics the interaction of the natural acetyl-lysine substrate with the enzyme, effectively blocking its catalytic function. The ortho-aminoanilide unit is the essential component for this activity, and it has become a conventional and popular ZBG in the development of numerous HDAC inhibitors. ucl.ac.uk

Structure-Activity Relationship (SAR) Studies for HDAC Inhibition

Extensive Structure-Activity Relationship (SAR) studies have been conducted on this compound derivatives to elucidate the key structural features required for potent and selective HDAC inhibition. tandfonline.comresearchgate.net These studies systematically explore how chemical modifications at different positions of the scaffold influence the compound's biological activity.

Modifications to the this compound scaffold have profound effects on inhibitory potency and isoform selectivity. nih.govnih.gov

Substituents on the Benzamide (B126) Moiety : The presence of an amino group at the ortho position of the benzamide moiety is a critical pharmacophoric element for HDACI activity. nih.gov Subtle changes to substituents on this ring can dramatically alter selectivity. For instance, a 2-methylthio substituent on the benzamide ring can lead to a highly selective HDAC3 inhibitor, whereas replacing it with a 2-hydroxy group results in a pan-inhibitor of HDAC1, 2, and 3. nih.gov Similarly, a 2-methylamino substituent can confer high HDAC3 selectivity (over 366-fold against HDAC1), while its absence in the form of a 2-amino-6-fluorobenzamide (B53790) leads to a pan-HDAC1/2/3 inhibitor with only 4-fold selectivity. nih.gov

Linker and Cap Group Modifications : The length and composition of the linker and the nature of the cap group also play a crucial role. Studies have shown that a shorter molecular length can lead to stronger HDACI activity. tandfonline.com Introducing a nitrogen mustard group onto the scaffold resulted in a derivative with potent, class I-selective inhibitory activity, particularly against HDAC1. frontiersin.org

The following table summarizes the inhibitory activities of selected this compound derivatives, highlighting the impact of substituent modifications.

| Compound | Modification | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity Profile | Ref |

| 13 (2-methylamino benzamide) | 2-methylamino substituent on benzamide | 15,000 | >15,000 | 41 | Highly HDAC3 selective (>366-fold vs HDAC1) | nih.gov |

| 14 (2-amino-6-fluorobenzamide) | 2-amino-6-fluoro substituent on benzamide | 370 | 620 | 90 | HDAC1/2/3 inhibitor (4-fold selective for HDAC3 vs HDAC1) | nih.gov |

| 16 (2-methylthio benzamide) | 2-methylthio substituent on benzamide | >10,000 | >10,000 | 30 | Highly HDAC3 selective (>300-fold vs other isoforms) | nih.gov |

| 20 (2-hydroxy-6-fluorobenzamide) | 2-hydroxy-6-fluoro substituent on benzamide | 40 | 49 | 35 | HDAC1/2/3 inhibitor (no HDAC3 selectivity) | nih.gov |

| NA | 4-(bis(2-chloroethyl)amino) group on cap | 95.2 | 260.7 | 255.7 | Class I selective | frontiersin.org |

| 7j | Varied substitutions on terminal benzene (B151609) ring | 130 | 180 | 110 | Class I inhibitor | tandfonline.comnih.gov |

The cap group, which interacts with surface residues of the enzyme active site, is a major determinant of inhibitor potency and selectivity. nih.govresearchgate.net Researchers have moved beyond simple phenyl caps (B75204) to explore a wide variety of heterocyclic systems. rsc.org

Novel series of inhibitors have been developed using chiral heterocyclic capping groups such as oxazolines, imidazolinones, and thiazolines in place of the pyrimidine (B1678525) ring found in inhibitors like Mocetinostat. ucl.ac.uknih.govacs.org These explorations have yielded compounds with high potency, particularly against HDAC3. researchgate.netacs.org For example, a derivative featuring a chiral oxazoline (B21484) cap group demonstrated low nanomolar potency against the HDAC3-NCoR2 complex. acs.org Another study found that both imidazolinone and thiazoline (B8809763) rings are effective replacements for the pyrimidine ring, leading to potent HDAC3 inhibition. nih.gov These studies show that the introduction of specific, often chiral, heterocyclic caps is a successful strategy for developing highly potent and isoform-selective HDAC inhibitors based on the this compound scaffold. nih.govacs.org

Impact of Substituent Modifications on Inhibitory Potency and Selectivity

Isoform Selectivity Studies of HDAC Inhibitors

Achieving isoform selectivity is a major goal in HDAC inhibitor design to maximize therapeutic effects while minimizing off-target toxicities. ucl.ac.uk Derivatives of this compound are typically selective for Class I HDACs (HDAC1, HDAC2, HDAC3) over other classes. researchgate.netnih.govresearchgate.net

Extensive research has focused on fine-tuning the selectivity within Class I. rsc.org

HDAC1/HDAC2 vs. HDAC3 : Many early benzamides like Entinostat (MS-275) and Chidamide show potent inhibition of HDAC1, 2, and 3. ucl.ac.uk The high homology between HDAC1 and HDAC2 makes it challenging to develop inhibitors that can distinguish between them. nih.gov

HDAC3 Selectivity : Significant progress has been made in developing HDAC3-selective inhibitors. nih.govacs.org The N-(2-aminophenyl)carboxamide series, represented by compounds like RGFP966, is a notable example. nih.gov By installing specific non-zinc binding substituents at the 2-position of the benzamide ring, researchers have created compounds with unprecedented selectivity for HDAC3 over all other isoforms. nih.gov For instance, compound 16 (a 2-methylthio benzamide) inhibits HDAC3 with an IC₅₀ of 30 nM while showing over 300-fold selectivity against other HDACs. nih.gov Similarly, chiral oxazoline-containing derivatives have shown up to 18-fold selectivity for HDAC3 over the highly homologous HDAC2. acs.org

Other Isoforms : this compound-based inhibitors generally show very weak to negligible inhibition of Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11) isoforms. acs.org For example, one potent Class I selective inhibitor, 15k , showed IC₅₀ values greater than 100,000 nM for HDAC4, 5, 6, 7, and 9, and weaker inhibition of HDAC8 (25,000 nM) and HDAC11 (>2000 nM). acs.org

The table below presents the isoform selectivity profiles for representative this compound-based inhibitors.

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3-NCoR complex IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | Other Isoforms IC₅₀ (nM) | Ref |

| 15k | 80 | 110 | 6 | 25,000 | >4,000 (HDAC10), >2,000 (HDAC11), >100,000 (HDAC4,5,6,7,9) | acs.org |

| 24a | 930 | 85 | 12 | 4,100 | N/A | nih.gov |

| GK444 | 100 | 162 | 361 | N/A | N/A | researchgate.net |

| GK718 | 139 | 154 | 259 | N/A | N/A | researchgate.net |

Mechanisms of Histone Deacetylase Inhibition by this compound Derivatives

The primary mechanism of action for this compound inhibitors is the direct blockage of the enzyme's active site. This is achieved through the bidentate chelation of the catalytic zinc ion by the ortho-aminobenzamide group, as detailed in section 7.1.1. nih.gov This interaction prevents the hydrolysis of acetylated lysine (B10760008) residues on histone and non-histone protein substrates.

Beyond this fundamental zinc-binding interaction, the specific binding modes of these inhibitors can vary, leading to differences in isoform selectivity. nih.gov

Pan-Class I Inhibition : For many inhibitors that target HDAC1, 2, and 3, the inhibitor lies within the active site channel. The cap group interacts with residues on the surface, while the linker spans the channel, and the benzamide group chelates the zinc. In inhibitors with a 2-hydroxybenzamide group, the phenol (B47542) oxygen and the benzamide carbonyl chelate the zinc ion in a bidentate fashion, a conformation seen in many pan-HDAC1/2/3 inhibitors. nih.gov

HDAC3-Selective Inhibition : A distinct mechanism has been elucidated for certain HDAC3-selective inhibitors. X-ray crystallography has shown that when an inhibitor with a non-chelating substituent at the 2-position of the benzamide (like the 2-methylthio group in compound 16 ) binds to the enzyme, it does not engage in the typical bidentate chelation. nih.gov Instead, this substituent induces a conformational change in the active site, specifically causing the side chain of a tyrosine residue (Tyr305 in HDAC2) to flip from an "in" to an "out" position. nih.gov This flipping creates a unique pocket that the inhibitor can occupy, leading to high-affinity binding and remarkable selectivity for HDAC3. nih.gov

Induction of Histone Hyperacetylation

A primary and direct consequence of HDAC inhibition by this compound-based compounds is the accumulation of acetylated histones, a state known as histone hyperacetylation. nih.govbiomol.com This alteration of chromatin structure is a key indicator of the compounds' target engagement and functional activity within the cell.

Research demonstrates that derivatives of this compound induce histone hyperacetylation in a time- and dose-dependent manner. For instance, the derivative CI-994 was shown to cause a rapid increase in acetylated histone H3 in HCT-8 colon carcinoma cells, with effects detectable as early as 30 minutes post-treatment. aacrjournals.org This effect is specific to HDAC inhibition, as CI-994 was found to inhibit HDAC-1 and HDAC-2 enzymes directly but had no effect on the histone acetyltransferase GCN5. biomol.comaacrjournals.org

Similarly, other novel this compound derivatives have been shown to induce hyperacetylation of histones H3 and H4 in various cancer cell lines. spandidos-publications.com Studies on human U937 and PC-3 cells treated with chiral oxazoline-containing derivatives confirmed an increase in the acetylation of histone H3 at lysine 9 (H3K9Ac). acs.org This body of evidence confirms that the induction of histone hyperacetylation is a consistent and fundamental mechanism of action for this class of compounds. acs.org

| Compound Derivative | Affected Histones | Cell Line(s) | Key Findings |

|---|---|---|---|

| CI-994 | Histone H3 | HCT-8 (Colon Carcinoma) | Induced time- and dose-dependent hyperacetylation of H3 by inhibiting HDAC1 and HDAC2. aacrjournals.org |

| CBUD-1001 | Histones H3, H4 | Colorectal Cancer Cells | Inhibited HDAC activity, leading to hyper-acetylation of H3 and H4. spandidos-publications.com |

| Oxazoline Derivatives (e.g., 15e, (S)-15h) | Histone H3 (H3K9Ac) | U937, PC-3 | Increased histone H3K9 acetylation levels after 24 hours of treatment. acs.org |

| Acridine (B1665455) Analogues (e.g., 8a) | Histone H3 | Various Cancer Cells | Significantly induced histone H3 acetylation. researchgate.net |

Modulation of Gene and Protein Expression (e.g., EGFR, p21cip/waf1)

By altering histone acetylation and chromatin accessibility, this compound derivatives modulate the expression of critical genes and proteins involved in cell cycle control and proliferation. Two notable examples are the tumor suppressor protein p21cip/waf1 and the epidermal growth factor receptor (EGFR).

Multiple studies have demonstrated that these HDAC inhibitors can induce the expression of p21cip/waf1. acs.org MS-275, a benzamide derivative, was found to increase the expression of p21Waf-1/Cip1 in cholangiocarcinoma cells, which is a key factor in initiating cell cycle arrest. wjgnet.com Similarly, the derivative MGCD0103 was also shown to induce p21cip/waf1 protein expression. acs.org The upregulation of p21, a cyclin-dependent kinase inhibitor, is a critical mechanism by which these compounds halt cell proliferation. wjgnet.comnih.gov

Conversely, research has also shown that certain N-(2-aminophenyl)-benzamide inhibitors can downregulate the expression of proliferation-promoting genes like EGFR. A novel class of these inhibitors was found to decrease both the mRNA and protein levels of EGFR in cellular analyses. nih.govacs.org This dual action—upregulating tumor suppressors while downregulating growth factor receptors—highlights the multifaceted approach by which these compounds exert their anticancer effects.

Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction)

The changes in gene and protein expression induced by this compound derivatives translate into profound effects on cellular pathways, most notably leading to cell cycle arrest and the induction of apoptosis (programmed cell death). acs.org

These compounds have been shown to arrest the cell cycle at various phases. Derivatives such as MS-275 and an acridine analogue, 8a, trigger arrest at the G0/G1 phase. researchgate.netwjgnet.com Other derivatives induce arrest at the G2/M phase or the S-phase. frontiersin.orgnih.govsci-hub.st For example, the derivative known as NA was found to cause G2/M phase arrest in HepG2 liver cancer cells. frontiersin.orgnih.gov

In addition to halting cell division, these compounds are potent inducers of apoptosis. The apoptotic response is often characterized by the activation of caspases, a family of proteases that execute cell death. wjgnet.com One study showed that the derivative 6a activated the initiator caspases-8 and -9 as well as the executioner caspase-3. escholarship.org The apoptotic mechanism can also involve the modulation of the Bcl-2 family of proteins. Treatment with MS-275 led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. wjgnet.com Furthermore, the derivative CBUD-1001 was found to activate a mitochondrial-dependent apoptotic pathway in colorectal cancer cells. spandidos-publications.com These findings collectively illustrate that this compound-based HDAC inhibitors effectively reactivate cellular suicide programs in cancer cells.

In Vitro Biological Evaluations in Cancer Cell Lines (e.g., antiproliferative activity, cytotoxicity assays)

The therapeutic potential of this compound derivatives is substantiated by extensive in vitro evaluations in a wide array of human cancer cell lines. These assays consistently demonstrate potent antiproliferative and cytotoxic activity, often at micromolar or even nanomolar concentrations.

For instance, a derivative known as 8a showed very high antiproliferative activity, with IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 0.12 to 0.35 µM across leukemia cell lines like CCRF-CEM, K562, and U937. researchgate.net Another derivative, NA, was found to be over 10 times more potent than the approved drug SAHA (suberoylanilide hydroxamic acid) in inhibiting the growth of A2780 ovarian and HepG2 liver cancer cells. frontiersin.orgnih.gov

Importantly, some of these compounds have shown a degree of selectivity, exhibiting significant cytotoxicity against cancer cells while being less harmful to normal cells. A study found that certain derivatives induced cell death in A2780 ovarian and MCF7 breast cancer cells at concentrations below 10 µM, but showed no significant toxicity to a normal human cardiac cell line (AC16). nih.gov Similarly, compounds that were highly active against cancer cell lines showed low cytotoxicity against normal mouse embryonic fibroblast cells (NIH 3T3). sci-hub.st

The table below summarizes the antiproliferative activity of various this compound derivatives across several cancer cell lines, showcasing the breadth of their potential application.

| Compound Derivative | Cancer Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|---|

| 8a | CCRF-CEM | Leukemia | 0.12 - 0.35 |

| K562 | Leukemia | ||

| U937 | Leukemia | ||

| NA | A2780 | Ovarian | 2.66 |

| HepG2 | Liver | 1.73 | |

| Unnamed Benzamides | A549 | Lung | Micromolar range |

| SF268 | CNS | Micromolar range | |

| Compounds 3-7 | A2780 | Ovarian | <10 |

| MCF7 | Breast | <10 | |

| 4i | Hela | Cervical | 1.32 |

| 4p | Hela | Cervical | 1.49 |

| HCT116 | Colon | 0.75 | |

| 7a | SMMC7721 | Liver | Low micromolar |

Emerging Research Frontiers and Future Perspectives for N 2 Aminophenyl Benzamide Research

Development of Multi-Targeting or Bifunctional Agents

The "one-drug, multiple-targets" paradigm is gaining significant traction in drug discovery as a strategy to overcome the limitations of single-target therapies, such as drug resistance and unforeseen side effects. nih.gov Researchers are actively designing N-(2-aminophenyl)benzamide-based molecules that can simultaneously modulate multiple pathological pathways.

One promising approach involves creating dual inhibitors that target both HDACs and other key cancer-related proteins. For instance, bifunctional agents that inhibit both HDACs and kinases like PI3K, LSD1, EGFR, and HER2 are in various stages of clinical investigation. nih.gov The rationale behind this strategy is the potential for synergistic effects, leading to enhanced antitumor activity. acs.org For example, dual inhibitors of HDACs and p53-murine double minute 2 (MDM2) have shown excellent in vivo antitumor potency in xenograft models. acs.org

Another area of exploration is the development of bifunctional molecules that combine the HDAC-inhibiting properties of this compound with other functionalities. Researchers have linked the aromatic nitrogen mustard group, a known alkylating agent, to the this compound scaffold. nih.gov The resulting compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), demonstrated class I HDAC selectivity and potent antiproliferative activity against cancer cell lines. nih.gov Similarly, dual inhibitors targeting both HDACs and bromodomain-containing protein 4 (BRD4) have shown synergistic effects in reactivating the lytic cycle of Kaposi's sarcoma-associated herpesvirus (KSHV), suggesting a potential oncolytic strategy for virus-associated lymphomas. nih.gov The development of dual HDAC2/FAK inhibitors bearing benzamide (B126) caps (B75204) has also been reported as a novel anticancer strategy. nih.gov

Strategies for Enhancing Isoform Selectivity of HDAC Inhibitors

While pan-HDAC inhibitors have shown clinical utility, their broad activity can lead to off-target effects and toxicity. rsc.orgnih.gov Consequently, a major focus of current research is the development of isoform-selective HDAC inhibitors, which offer the potential for improved therapeutic windows. rsc.org The this compound scaffold serves as a valuable starting point for designing such selective agents.

Structural biology has revealed key differences in the active sites of HDAC isoforms, which can be exploited for selective inhibitor design. rsc.org For instance, the presence of a "foot pocket" adjacent to the catalytic site in HDAC1, 2, and 3 allows for the design of inhibitors with bulky aromatic groups that can selectively occupy this space. nih.gov Modifications to the capping group, linker, and zinc-binding group (ZBG) of the this compound structure are key strategies to achieve isoform selectivity. ekb.eg

Several studies have demonstrated the successful development of isoform-selective inhibitors based on the this compound scaffold.

HDAC1/2 Selectivity: Researchers have identified benzamides that inhibit HDAC1 and HDAC2 at nanomolar concentrations. acs.orguq.edu.aunih.gov For example, compound 15 displayed a 5-fold selectivity for HDAC1 over HDAC2, while compound 17 showed a 31-fold preference for HDAC1. rsc.org

HDAC3 Selectivity: By incorporating chiral oxazoline (B21484) capping groups, researchers have developed potent and selective HDAC3 inhibitors. acs.org One such compound, 15k , exhibited potent inhibition of HDAC3-NCoR2 with an IC50 value of 6 nM, while showing significantly weaker inhibition of other HDAC isoforms. acs.org Another compound, 19 , with an oxazoline capping group, showed a 13-fold increase in inhibitory activity against HDAC3 compared to HDAC1. rsc.org Nicotinic anilide 12d was identified as a highly effective HDAC3 inhibitor with an IC50 of 0.113 μM. researchgate.net

Class I Selectivity: The this compound moiety itself confers selectivity for class I HDACs. researchgate.net Further modifications have led to compounds with pronounced class I selectivity. For example, N-(2-aminophenyl)-benzamide 24a demonstrated class I selectivity with potent inhibition of HDAC3-NCoR1. nih.gov

The pursuit of isoform-selective inhibitors is a critical step towards personalized medicine, allowing for targeted therapies based on the specific HDAC expression profiles of different diseases. researchgate.net

Investigation of Novel Derivatization Strategies and Scaffolds

To further enhance the therapeutic properties of this compound, researchers are exploring a variety of novel derivatization strategies and alternative scaffolds. These approaches aim to improve potency, selectivity, and pharmacokinetic profiles.

One strategy involves the introduction of different chemical moieties onto the core structure. For example, fluorinated this compound derivatives have been synthesized and shown to possess potent HDAC inhibitory and anticancer activities. researchgate.net Another study reported the design of a series of HDAC inhibitors containing a purine (B94841) or purine isostere as a capping group linked to the this compound unit, with some compounds showing high toxicity in leukemic cell lines. nih.gov The use of chiral heterocyclic capping groups, such as imidazolinone and thiazoline (B8809763) rings, has also proven effective in creating potent HDAC inhibitors. nih.gov

Replacing or modifying the traditional scaffold is another avenue of investigation. Researchers have explored the use of purine/purine isosteres as capping groups, leading to benzamide derivatives with significant cytotoxicity against triple-negative breast cancer cells. researchgate.net The development of novel arylpiperazines as selective agonists of the melanocortin subtype-4 receptor has also been investigated, with one derivative being an this compound. researchgate.net

These innovative derivatization strategies are expanding the chemical space of this compound-based compounds, offering new opportunities for the development of improved therapeutic agents.

Exploration of Applications Beyond Direct HDAC Inhibition (e.g., anti-fibrotic, anti-inflammatory mechanisms)

While the primary focus of this compound research has been on its anticancer properties through HDAC inhibition, emerging evidence suggests its therapeutic potential extends to other diseases, including those with fibrotic and inflammatory components.

Anti-Fibrotic Activity: Aberrant HDAC activity is implicated in the pathogenesis of fibrotic diseases like idiopathic pulmonary fibrosis (IPF). researchgate.net Several studies have demonstrated the anti-fibrotic effects of this compound derivatives. For instance, compounds GK444 and GK718 were shown to be effective in a mouse model of bleomycin-induced pulmonary fibrosis, leading to decreased collagen gene expression and reduced fibrotic masses. researchgate.netnih.gov These compounds inhibit class I HDACs, specifically HDAC1, 2, and 3. researchgate.netnih.gov The anti-fibrotic properties of these inhibitors may be partly attributed to their ability to downregulate EGFR expression. acs.org

Anti-Inflammatory Mechanisms: The role of HDACs in inflammation is also well-established, making HDAC inhibitors a potential therapeutic strategy for inflammatory diseases. nih.gov Some this compound derivatives have been investigated for their anti-inflammatory properties. smolecule.comsmolecule.comsolubilityofthings.com The indazole component found in some derivatives is often associated with anti-inflammatory effects. smolecule.comsmolecule.com The development of dual-target agents that also possess anti-inflammatory activity is an active area of research. nih.gov

The exploration of this compound and its derivatives for non-cancer indications represents a significant shift in the research landscape. This expansion into new therapeutic areas holds the promise of addressing unmet medical needs in a variety of debilitating diseases.

Q & A

Q. Table 1. Key Synthetic Intermediates for this compound Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。